6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate

Description

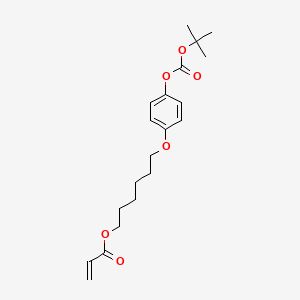

6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is a specialized acrylate monomer featuring a tert-butoxycarbonyl (Boc)-protected phenoxy group linked via a hexyl spacer. The Boc group serves as a protective moiety for hydroxyl groups, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is designed for applications in polymer chemistry, particularly in the synthesis of stimuli-responsive or functional materials. Its structure combines the photoreactive acrylate moiety with a bulky, hydrophobic Boc group, which influences solubility, thermal behavior, and polymerization kinetics.

Properties

IUPAC Name |

6-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenoxy]hexyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-5-18(21)24-15-9-7-6-8-14-23-16-10-12-17(13-11-16)25-19(22)26-20(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPNBXRLQKMHKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate typically involves a multi-step process:

Preparation of 6-bromohexyl acrylate: This intermediate can be synthesized by reacting 6-bromohexanol with acryloyl chloride in the presence of a base such as triethylamine.

Formation of 4-hydroxyphenyl tert-butyl carbonate: This compound is prepared by reacting 4-hydroxyphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like pyridine.

Coupling Reaction: The final step involves the nucleophilic substitution reaction between 6-bromohexyl acrylate and 4-hydroxyphenyl tert-butyl carbonate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, leading to the formation of the corresponding phenol.

Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.

Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid in methanol).

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or UV light conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Hydrolysis: 6-(4-hydroxyphenoxy)hexyl acrylate.

Polymerization: Poly(6-(4-((tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate).

Substitution: Various substituted phenoxyhexyl acrylates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is used as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific properties by copolymerizing with other monomers.

Biology

The compound can be used to create biocompatible polymers for drug delivery systems. The Boc group provides a protective function that can be removed under physiological conditions to release active compounds.

Medicine

In medicine, polymers derived from this compound can be used in the development of medical devices, such as stents and catheters, due to their biocompatibility and mechanical properties.

Industry

Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form cross-linked networks makes it valuable in creating durable and resistant materials.

Mechanism of Action

The mechanism by which 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate exerts its effects is primarily through its polymerization and subsequent formation of cross-linked networks. The acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The Boc group can be cleaved under acidic conditions, allowing for further functionalization or interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Compounds:

6-(4-Phenylazophenoxy)hexyl methacrylate (PHMA) Substituent: Phenylazo group (photoresponsive). Polymerization: Synthesized via RAFT, forming block copolymers with PDMAEMA for light-induced self-assembly . Key Property: Exhibits photo-isomerization (cis-trans transitions under UV/vis light) .

6-(4’-Cyanophenyl-4’’-phenoxy)hexyl acrylate (6OCBA) Substituent: Cyano group (electron-withdrawing). Application: Forms nematic liquid crystalline networks with a transition temperature (TNI) of 82.7°C .

(E)-6-[4-[(4-Methoxyphenyl)diazenyl]phenoxy]hexyl Acrylate Substituent: Methoxy-diazenyl group. Molecular Weight: 382.45 g/mol (C22H26N2O4). Application: Likely used in photoresponsive polymers due to the diazenyl moiety .

6-[4-(4-Cyanophenyl)phenoxy]hexyl Methacrylate Substituent: Biphenyl cyanide. Molecular Weight: 363.45 g/mol (C23H25NO3). Property: High polarity due to the cyano group, influencing electronic properties in optoelectronic materials .

6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl Methacrylate Substituent: Butylphenyl-diazenyl group. Molecular Weight: 422.56 g/mol (C26H34N2O3). Physical Properties: Predicted density 1.02 g/cm³; boiling point 552.3°C .

Comparative Analysis

Substituent Effects on Properties

Thermal and Optical Properties

- Thermal Stability: The Boc group in 6-(4-((Boc)oxy)phenoxy)hexyl acrylate likely improves thermal stability compared to diazenyl or cyano analogs, which may degrade at lower temperatures due to labile substituents .

- UV Absorption : Diazene-containing analogs (e.g., PNDPHVT, PSPHVT) exhibit strong absorption in visible ranges (560–585 nm) , whereas Boc-protected derivatives may show shifted peaks due to reduced conjugation.

Polymerization Behavior

- RAFT Compatibility : Boc-protected acrylates are amenable to RAFT polymerization, similar to PHMA and 6OCBA, enabling controlled block copolymer synthesis .

- Methacrylate vs. Acrylate : Methacrylates (e.g., PHMA) generally yield polymers with higher glass transition temperatures (Tg) than acrylates due to the methyl group’s steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.